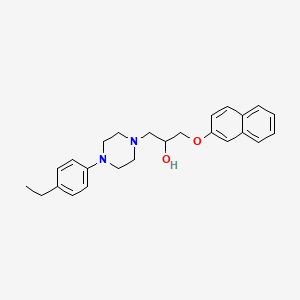
1-(4-(4-Ethylphenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(4-Ethylphenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol is a complex organic compound that features a piperazine ring substituted with an ethylphenyl group and a naphthalen-2-yloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Ethylphenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Ethylphenyl Group: The ethylphenyl group can be introduced via a nucleophilic substitution reaction using an appropriate ethylphenyl halide.
Attachment of Naphthalen-2-yloxy Group: The final step involves the reaction of the intermediate with naphthalen-2-ol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1-(4-(4-Ethylphenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, aryl halides, and appropriate bases or acids
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-(4-(4-Ethylphenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of central nervous system disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-(4-Ethylphenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes in the central nervous system. The compound may act as an agonist or antagonist at these targets, modulating their activity and influencing various physiological processes.
相似化合物的比较
Similar Compounds
- 1-(4-(4-Phenylpiperazin-1-yl)phenyl)ethanone
- 1-(4-(4-Methylphenyl)piperazin-1-yl)propan-2-ol
- 1-(4-(4-Chlorophenyl)piperazin-1-yl)butan-2-ol
Uniqueness
1-(4-(4-Ethylphenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both the ethylphenyl and naphthalen-2-yloxy groups may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.
属性
IUPAC Name |
1-[4-(4-ethylphenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c1-2-20-7-10-23(11-8-20)27-15-13-26(14-16-27)18-24(28)19-29-25-12-9-21-5-3-4-6-22(21)17-25/h3-12,17,24,28H,2,13-16,18-19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKAUJVDDQCJSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC4=CC=CC=C4C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
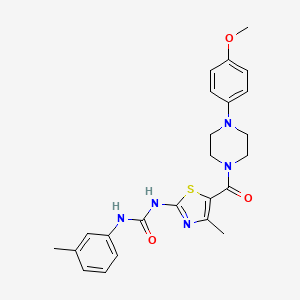
![5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide](/img/structure/B2371939.png)
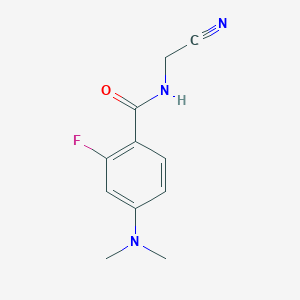
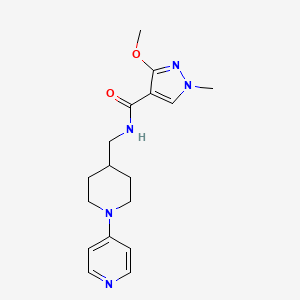
![methyl 1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-piperidinecarboxylate](/img/structure/B2371945.png)
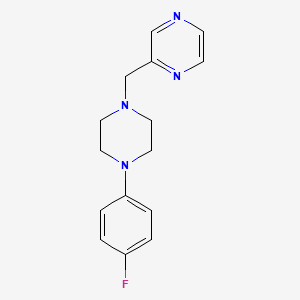
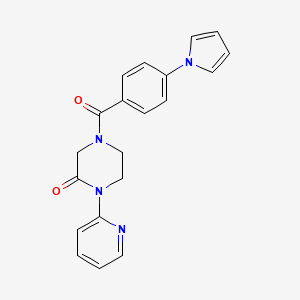
![2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone](/img/structure/B2371948.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2371949.png)
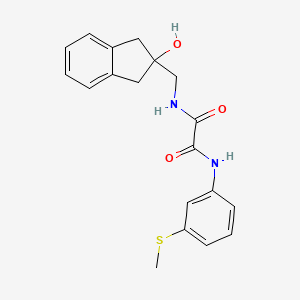
![(1R,5S)-3-(pyridin-3-yloxy)-8-(pyrrolidin-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2371953.png)
![2-[(2,3-DIMETHYLPHENYL)AMINO]-4-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)-1,3-THIAZOL-3-IUM BROMIDE](/img/structure/B2371954.png)
![3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B2371957.png)
![3-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2371958.png)
